3-(4-Aminophenyl)-N,N-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-Aminophenyl)-N,N-dimethylpropanamide” is an organic compound, likely containing an amide functional group due to the “propanamide” in its name, and an amine group from the “4-Aminophenyl” part .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . The compound likely has a planar structure due to the aromatic ring and the amide group.Chemical Reactions Analysis

The compound, due to the presence of the amine and amide groups, might undergo various chemical reactions. For instance, the amine group can participate in reactions like alkylation, acylation, and the formation of Schiff bases .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from similar compounds. It’s likely to be a solid under normal conditions . The presence of the amide group might result in strong intermolecular hydrogen bonding, influencing its solubility and melting point .Applications De Recherche Scientifique

Synthesis and Structural Characterization

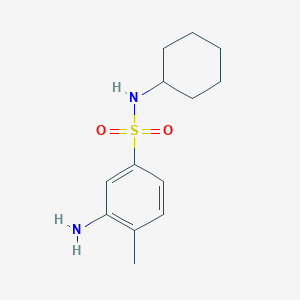

- The synthesis and crystal structure of related compounds have been extensively studied. For instance, Huang Ming-zhi et al. (2005) reported the synthesis of a related compound by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, revealing insights into its structural properties through X-ray diffraction Huang Ming-zhi et al., 2005.

Application in Ligand Development

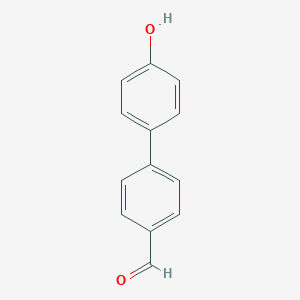

- Lionel Cheruzel et al. (2011) described synthetic pathways for N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide from 1-methyl-2-carboxaldehyde, serving as a synthon for reductive amination reactions. This work contributes to the development of ligands with second coordination sphere functional groups Lionel Cheruzel et al., 2011.

Electrophilicity-Nucleophilicity Relations

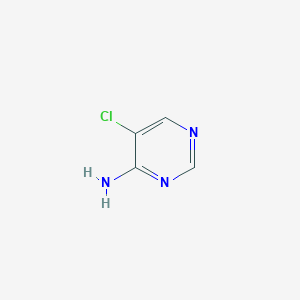

- V. Dichiarante et al. (2008) utilized N,N-Dimethyl-4-aminophenyl cation as an electrophilic probe, offering valuable insights into electrophilicity-nucleophilicity relations. This research aids in understanding the reactive behavior of various nucleophiles V. Dichiarante et al., 2008.

Pharmaceutical Applications

- A study by T. Harrison et al. (2001) discussed the development of a neurokinin-1 receptor antagonist, showcasing the therapeutic potential of related compounds in treating conditions like emesis and depression T. Harrison et al., 2001.

Antimicrobial Activity

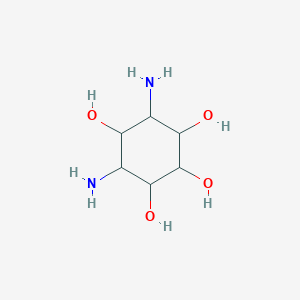

- M. Ghorab et al. (2017) synthesized a series of compounds from 3-[(4-methylphenyl)amino]propanehydrazide, assessing their antibacterial activity. This highlights the potential of related compounds in developing new antimicrobial agents M. Ghorab et al., 2017.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-aminophenyl)-N,N-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,5,8,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXLIHMIUJEFPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602333 |

Source

|

| Record name | 3-(4-Aminophenyl)-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018284-46-2 |

Source

|

| Record name | 3-(4-Aminophenyl)-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)